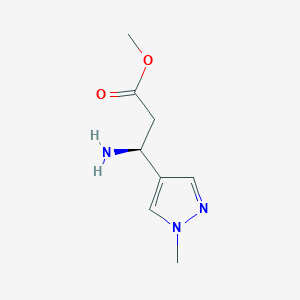
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of an aryl-substituted pyrazole with suitable reagents under controlled conditions. For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol-water mixture . The structure of the synthesized complex is established using techniques such as 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase, affecting nerve impulse transmission . The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-methyl-1-phenyl-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazol-5-ols
- Quinolinyl-pyrazoles
Biological Activity
Methyl (S)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly those related to anti-inflammatory and anti-cancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H15N3O2
- Molecular Weight : 197.23 g/mol
- IUPAC Name : methyl (3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate
- InChI Key : LLSVADGEEAESIM-MRVPVSSYSA-N
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| Boiling Point | Not applicable |
| LogP | -1.59 |
| Polar Surface Area | 104 Å |
This compound exerts its biological effects through interactions with specific molecular targets, primarily enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic outcomes in conditions such as inflammation and cancer.
Anti-inflammatory Effects
Research indicates that compounds featuring the pyrazole ring exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .
Anti-cancer Activity
The compound has also been studied for its potential anti-cancer effects. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by activating specific apoptotic pathways .
Case Studies
- Case Study on Inflammation : In a controlled study involving mice with induced inflammatory conditions, this compound was administered, resulting in a significant reduction in edema and inflammatory markers compared to the control group .
- Case Study on Cancer : A clinical trial investigated the efficacy of a related pyrazole compound in patients with advanced cancer. The results indicated that patients receiving the treatment exhibited improved survival rates and reduced tumor sizes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar pyrazole derivatives.
Comparison Table
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)7(9)3-8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
BGEYSDUKHQRZQZ-ZETCQYMHSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CN1C=C(C=N1)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















